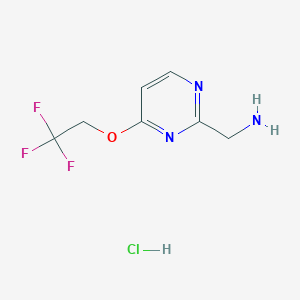

(4-(2,2,2-Trifluoroethoxy)pyrimidin-2-YL)methanamine hydrochloride

Overview

Description

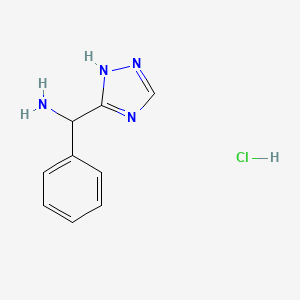

“(4-(2,2,2-Trifluoroethoxy)pyrimidin-2-YL)methanamine hydrochloride” is a chemical compound with the molecular formula C7H9ClF3N3O and a molecular weight of 243.61 g/mol. It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Reactions of substituted 2-(chloromethyl)-pyridine and substituted imidazole-2-thione in the presence of sodium methoxide have been used to afford a series of substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles . Similar reactions with different pyrimidine-2-thiol led to the corresponding [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-pyrimidine derivatives .Molecular Structure Analysis

The molecular structures of similar compounds have been confirmed by single-crystal X-ray diffraction analyses . The unit cells of these compounds have monoclinic P 2 1 / c symmetry .Scientific Research Applications

Anticancer Research

Compound Synthesis and Cytotoxic Evaluation: This compound has been utilized in the synthesis of benzimidazole derivatives, which are studied for their anticancer properties . These derivatives have shown moderate antitumor activity against human leukemia cell lines, such as K562 and CEM. Specifically, a derivative containing a cysteine residue exhibited significant cytotoxicity and the ability to induce apoptosis .

Enzyme-catalyzed Activation of Prodrugs

Prodrug Development: The compound plays a role in the enzyme-catalyzed activation of anticancer prodrugs . This application is crucial in developing more effective cancer treatments by creating compounds that become active only when metabolized by specific enzymes in the body.

Molecular Structure Analysis

X-ray Crystallography: Derivatives of this compound have been characterized using X-ray crystallography to confirm their molecular structures . This is essential for understanding the compound’s interactions at the molecular level, which is vital for drug design and development.

Biological Activity Studies

Antihelminthic and Antifungal Activities: The compound’s derivatives have been associated with various biological activities, including antihelminthic and antifungal effects . This suggests potential applications in treating infections caused by helminths (parasitic worms) and fungi.

Pharmaceutical Ingredient Research

Active Pharmaceutical Ingredients (APIs): While benzimidazole is commonly used in prazole-based medicines, the use of imidazole and pyrimidine analogs, such as those derived from this compound, has been less reported but holds potential for developing new APIs .

Antidiabetic Properties

In Vitro and In Vivo Models: Derivatives of this compound have been evaluated for their anti-cancer and anti-diabetic properties using both in vitro and in vivo biological models . This indicates the compound’s potential in contributing to the treatment of diabetes.

properties

IUPAC Name |

[4-(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3O.ClH/c8-7(9,10)4-14-6-1-2-12-5(3-11)13-6;/h1-2H,3-4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXETXPFOBZISFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1OCC(F)(F)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride](/img/structure/B1430068.png)

![6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B1430070.png)

![({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine](/img/structure/B1430077.png)

![methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1430079.png)

![5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1430080.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide hydrochloride](/img/structure/B1430082.png)

![{[4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride](/img/structure/B1430084.png)

amine hydrochloride](/img/structure/B1430087.png)